Formic acid triethylamine complex 5:2
Overview
Description
Synthesis Analysis
The synthesis of complexes involving formic acid and triethylamine, such as the formic acid triethylamine complex 5:2, often utilizes standard laboratory chemicals. These complexes are utilized in innovative synthesis methods, including carbon monoxide generation at room temperature for catalytic applications and the production of nanoparticles for catalytic formic acid oxidation. Such syntheses highlight the versatility and economic efficiency of using formic acid and triethylamine in generating industrially significant compounds (Veryser, Mileghem, Egle, Gilles, & Borggraeve, 2016; Mazumder & Sun, 2009).
Molecular Structure Analysis
The molecular structure of formic acid triethylamine complexes, such as the trimethylamine-formic acid complex, has been characterized through microwave spectroscopy. This structural analysis provides insights into the hydrogen bonding and proton transfer mechanisms, crucial for understanding the chemical behavior and reactivity of these complexes (Mackenzie, Dewberry, & Leopold, 2016).
Chemical Reactions and Properties
The formic acid triethylamine complex exhibits unique chemical properties, such as serving as a hydrogen source in catalytic reactions. It plays a crucial role in the enantioselective transfer hydrogenation of unsaturated carboxylic acids, highlighting its importance in asymmetric catalysis (Leitner, Brown, & Brunner, 1993). Additionally, the complex's role in enhancing evaporative light scattering detection demonstrates its analytical application (Deschamps, Baillet, & Chaminade, 2002).
Physical Properties Analysis
The study of formic acid and triethylamine complexes' physical properties, such as their response in evaporative light scattering detection, reveals their interaction dynamics. These properties are essential for optimizing analytical techniques and understanding the complex's behavior under various conditions (Deschamps, Baillet, & Chaminade, 2002).
Chemical Properties Analysis
The chemical properties of formic acid triethylamine complexes contribute significantly to their reactivity and application in synthesis and catalysis. For instance, their role in carbon dioxide hydrogenation to formic acid showcases their potential in sustainable chemistry and as alternatives to traditional carbon monoxide sources in carbonylation reactions (Konishi & Manabe, 2014; Lau & Chen, 1995).
Scientific Research Applications
Carbon Monoxide Generation: Formic acid, mesyl chloride, and triethylamine are used for instant carbon monoxide (CO) generation at room temperature. This CO is then implemented in palladium-catalyzed aminocarbonylation chemistry (Veryser et al., 2016).
Asymmetric Transfer Hydrogenation Reactions: Ruthenium complexes in formic acid/triethylamine enable ketone reduction with high enantioselectivity. These complexes offer significant scope for modification toward specific substrates (Hannedouche et al., 2004).
HPLC Separation and Quantification: A novel buffer system utilizing dilute triethylamine-formic acid is useful for high-resolution HPLC separation and quantification of prostaglandins, with lyophilizability facilitating subsequent analyses (Desiderio et al., 1981).
Evaporative Light Scattering Detection Enhancement: Triethylamine with an equimolar amount of formic acid enhances the evaporative light scattering detector (ELSD) response, acting mainly as mass amplifiers (Deschamps et al., 2002).
Catalyst Speciation and Hydrogen Co-Evolution in Transfer Hydrogenation: The use of formic acid/triethylamine mixtures in catalyzed transfer hydrogenation has been studied using multiple techniques, indicating a gradual switch from formic acid dehydrogenation to hydrogen transfer mediated by a Ru-hydride complex (Berry et al., 2019).
Preparation of 1-Alkenes: Terminal allylic carbonates and acetates can be converted to 1-alkenes using palladium-catalyzed reactions with formates, where formic acid-triethylamine is a suitable reductant (Tsuji et al., 1986).
Extraction Characteristics of Acids: Tri-n-octylamine in 1-octanol has been studied for extracting succinic and formic acids from aqueous solutions, showing loading values of TOA decrease with increasing pH values (Hong et al., 2001).
Reactions with Activated Formic Acid: Addition compounds of formic acid with tertiary organic bases, including triethylamine, are used as liquid reducing agents suitable for selective reductions, including the conversion of sulfur dioxide into crystalline sulfur (Wagner, 1970).
Synthesis of Chromones: α-Substituted 2-hydroxyacetophenones react with the mixed anhydride of acetic and formic acids in the presence of bases like triethylamine to form chromones (Pivovarenko & Khilya, 1992).
Safety And Hazards
Formic acid triethylamine complex 5:2 is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a corrosive resistant container with a resistant inner liner .
Future Directions
Formic acid triethylamine complex 5:2 has been used in various research fields, including the synthesis of organic compounds, preparation of catalysts, and exploration of reaction mechanisms . It serves as a valuable tool in studying the properties and interactions of organic molecules with other substances . Future research may focus on its potential applications in other areas of chemistry and biology.
properties
IUPAC Name |
N,N-diethylethanamine;formic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOIHFJXBNFDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583359 | |
Record name | Formic acid--N,N-diethylethanamine (5/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethylethanamine;formic acid | |
CAS RN |
15077-13-1 | |
Record name | Formic acid--N,N-diethylethanamine (5/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formic acid-triethylamine 5:2 complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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